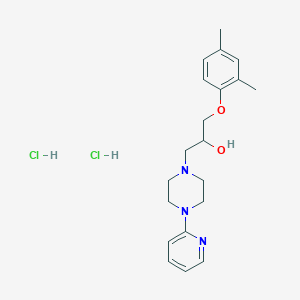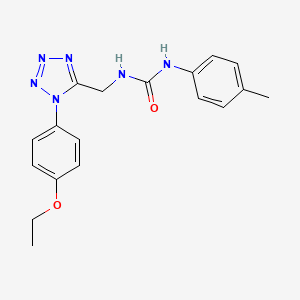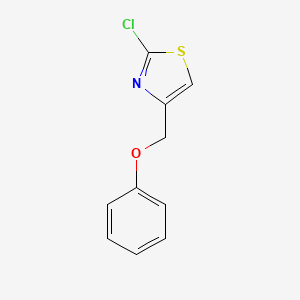![molecular formula C9H18ClNO2 B2435821 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride CAS No. 2094607-75-5](/img/structure/B2435821.png)
9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 . It has a molecular weight of 207.7 . The IUPAC name for this compound is 1-oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride .
Molecular Structure Analysis
The InChI code for 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride is 1S/C9H17NO2.ClH/c11-8-1-6-12-9(7-8)2-4-10-5-3-9;/h8,10-11H,1-7H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would typically be found in the compound’s Material Safety Data Sheet (MSDS).Applications De Recherche Scientifique
Spiroaminals Synthesis
Spiroaminals like 9-Oxa-2-azaspiro[5.5]undecan-4-ol hydrochloride are core structures in significant biological activities. Various synthetic approaches to these spiroaminals have been explored due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).
Antibacterial Agent Exploration
In a study exploring spirocyclic derivatives of ciprofloxacin for antibacterial applications, derivatives of 1-oxa-9-azaspiro[5.5]undecane were synthesized and tested against various bacterial strains. These derivatives showed specific activity against gram-negative and gram-positive strains (Lukin et al., 2022).
Soluble Epoxide Hydrolase Inhibitors
Spirocyclic 1-oxa-9-azaspiro[5.5]undecan-4-amine, a related compound, was investigated as a potential inhibitor of soluble epoxide hydrolase (sEH). This compound showed remarkable solubility and oral bioavailability, validating it as a lead compound for therapeutic agent development in cardiovascular disease, inflammation, and pain (Lukin et al., 2018).
Enhanced Reactivity in Castagnoli-Cushman Reaction
Certain spiro compounds, including 9-oxa-1,5-dithiaspiro[5.5]undecane, demonstrated enhanced reactivity in the Castagnoli-Cushman reaction with imines. This highlights the potential of these compounds in synthetic chemistry applications (Rashevskii et al., 2020).
Ketones Conversion in Heterocyclic Spiro Compounds
A study on converting ketones in heterocyclic spiro compounds with barbituric acid moieties into oxime derivatives explored the synthesis and structure of various compounds, showing the versatility of spiro compounds in organic chemistry (Rahman et al., 2013).
Prins Cascade Cyclization
The Prins cascade cyclization process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, indicating the usefulness of spiro compounds in creating complex molecular structures (Reddy et al., 2014).
Chronic Kidney Disease Treatment
1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, closely related to the queried compound, were identified as potent sEH inhibitors and orally active agents for treating chronic kidney diseases (Kato et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
9-oxa-2-azaspiro[5.5]undecan-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-8-5-9(7-10-6-8)1-3-12-4-2-9;/h8,10-11H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJZHBXCDGMMDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(CNC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2435743.png)
![1-[5-butyryl-3-methyl-6-(3-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one](/img/structure/B2435744.png)
![3-(4-Tert-butylphenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2435745.png)


![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(pyridin-3-yl)oxalamide](/img/structure/B2435749.png)


![Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435753.png)

![2-Amino-6-(4-chlorobenzyl)-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2435758.png)
![5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2435759.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2435760.png)